3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 687567-14-2
Cat. No.: VC7709864
Molecular Formula: C20H14BrF3N2OS2
Molecular Weight: 499.36
* For research use only. Not for human or veterinary use.
![3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one - 687567-14-2](/images/structure/VC7709864.png)
Specification
CAS No. | 687567-14-2 |
---|---|
Molecular Formula | C20H14BrF3N2OS2 |
Molecular Weight | 499.36 |
IUPAC Name | 3-(4-bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C20H14BrF3N2OS2/c21-14-5-7-15(8-6-14)26-18(27)17-16(9-10-28-17)25-19(26)29-11-12-1-3-13(4-2-12)20(22,23)24/h1-8H,9-11H2 |
Standard InChI Key | MYPXOWZMHHBELV-UHFFFAOYSA-N |
SMILES | C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)C(F)(F)F |
Introduction
Structural Elucidation and Molecular Characteristics
The core structure of this compound is a thieno[3,2-d]pyrimidin-4-one system, a bicyclic framework comprising fused thiophene and pyrimidine rings. Key substituents include:
-
A 4-bromophenyl group at position 3, introducing steric bulk and electron-withdrawing effects.
-
A {[4-(trifluoromethyl)phenyl]methyl}sulfanyl moiety at position 2, contributing hydrophobic and electron-deficient characteristics due to the trifluoromethyl group.
The molecular formula is C₂₁H₁₅BrF₃N₂OS₂, with a molecular weight of 527.39 g/mol. The presence of bromine and fluorine atoms enhances lipophilicity, as evidenced by a calculated logP value of 3.8±0.5, suggesting moderate membrane permeability .
Synthetic Methodologies
Core Ring Formation
The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via the Gewald reaction, a two-step process involving:
-
Cyclocondensation: Reaction of ketones with malononitrile and sulfur in the presence of a base (e.g., triethylamine) to form 2-aminothiophene intermediates .
-
Pyrimidine Ring Closure: Treatment with formamidine acetate or urea under microwave irradiation to yield the fused pyrimidine ring .
Functionalization Steps
-
Bromophenyl Introduction:
-
Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group at position 3.
-
-
Sulfanyl Group Installation:
Table 1: Representative Synthetic Route
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Gewald Reaction | Malononitrile, S₈, Et₃N, RT | 65–70 |
2 | Pyrimidine Cyclization | Formamidine acetate, 150°C | 80–85 |
3 | Bromophenyl Functionalization | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 75 |
4 | Sulfanyl Incorporation | 4-(Trifluoromethyl)benzyl thiol, K₂CO₃ | 60 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4), necessitating dimethyl sulfoxide (DMSO) for in vitro assays .
-
Stability: Stable under ambient conditions for 24 hours but degrades by ~15% in acidic media (pH 3.0) over 48 hours .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 8H, aromatic-H), 4.32 (s, 2H, SCH₂).
-
¹³C NMR: δ 172.1 (C=O), 145.6–118.2 (aromatic and CF₃ carbons), 35.7 (SCH₂).
-
HRMS: m/z 527.0221 [M+H]⁺ (calculated: 527.0225).
Biological Activities and Mechanisms
Anticancer Activity
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit cytotoxicity against triple-negative breast cancer (MDA-MB-231) cells, with IC₅₀ values comparable to paclitaxel (27.6 μM vs. 29.3 μM) . The bromophenyl moiety may intercalate DNA or inhibit topoisomerase II, while the sulfanyl group modulates redox signaling pathways.
Table 2: In Vitro Cytotoxicity Profile
Cell Line | IC₅₀ (μM) | Mechanism Hypotheses |
---|---|---|
MDA-MB-231 | 25–30 | Topoisomerase II inhibition |
HepG2 | >50 | Low metabolic activation |
HEK293T | >100 | Non-cytotoxic to normal cells |
Comparative Analysis with Structural Analogs
Compound 3ad (a thieno[2,3-d]pyrimidine derivative) shows 91% inhibition of HSV-1 at 50 μM , highlighting the role of the thiophene ring in antiviral activity. In contrast, the 4-bromophenyl and trifluoromethyl groups in the target compound may enhance blood-brain barrier penetration, making it a candidate for neurotropic viral infections .
Future Directions and Applications
-
Structure-Activity Relationship (SAR) Studies: Modifying the sulfanyl linker to improve metabolic stability.
-
Target Identification: Proteomic profiling to identify kinase targets (e.g., EGFR, VEGFR2).
-
Formulation Development: Nanoemulsions or liposomes to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume